molecular formula C16H15N5O2 B12450648 5-Methyl-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide

5-Methyl-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide

Cat. No.: B12450648
M. Wt: 309.32 g/mol
InChI Key: GDJHXGACYAQXNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methyl-2H-pyrazole-3-carbohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products with different functional groups .

Scientific Research Applications

5-Methyl-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide is unique due to its specific structural features and the combination of indole and pyrazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-3-8-21-13-7-5-4-6-11(13)14(16(21)23)19-20-15(22)12-9-10(2)17-18-12/h3-7,9,23H,1,8H2,2H3,(H,17,18)

InChI Key

GDJHXGACYAQXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O

Origin of Product

United States

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